9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol

Catalog No.
S13894304
CAS No.
M.F
C20H21NO2
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H...

Product Name

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol

IUPAC Name

9-[4-[2-hydroxyethyl(methyl)amino]but-2-ynyl]fluoren-9-ol

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C20H21NO2/c1-21(14-15-22)13-7-6-12-20(23)18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,22-23H,12-15H2,1H3

InChI Key

ZTIBOAPHLCDONG-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol, with the CAS number 1313824-35-9, is a compound characterized by its complex structure, which includes a fluorenol moiety and a butynyl side chain modified with a hydroxyethyl and methyl amino group. The molecular formula of this compound is C20H21NO2, and it has a molecular weight of approximately 307.39 g/mol. The structure can be represented using the SMILES notation: OCCN(CC#CCC1(O)c2ccccc2c2c1cccc2) .

, including:

  • Nucleophilic substitutions: The amine group can react with electrophiles, allowing for the formation of new compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Alkyne reactions: The butynyl group may undergo reactions typical for alkynes, such as hydrogenation or addition reactions.

The synthesis of 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of the fluorenol core: This can be achieved through reduction reactions involving fluorenone.
  • Introduction of the butynyl group: This may involve coupling reactions such as Sonogashira coupling or other alkyne-forming methods.
  • Amine modification: The hydroxyethyl and methyl amino groups can be introduced via alkylation or amidation reactions.

Each step requires careful selection of reagents and conditions to ensure high yields and purity of the final product.

The potential applications of 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol span various fields, including:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound in drug development.
  • Material science: Its unique structure may allow for incorporation into polymers or other materials with specific properties.

Interaction studies involving 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol could focus on:

  • Protein binding assays: Understanding how this compound interacts with biological macromolecules could provide insights into its mechanism of action.
  • Receptor binding studies: Evaluating its affinity for various receptors might reveal potential therapeutic targets.

Such studies are critical in assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol. Here are a few notable examples:

Compound NameStructureUnique Features
9-HydroxyfluoreneC13H10OSimpler structure; lacks side chains
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamateC18H19NO3Contains a carbamate group; potential for different biological activity
4-(2-Amino-1-hydroxyethyl)phenolC8H11NO2Similar amine and hydroxyl functionalities; simpler aromatic structure

The uniqueness of 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol lies in its complex side chain and potential multifunctional properties that may enhance its biological activity compared to these simpler analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

307.157228913 g/mol

Monoisotopic Mass

307.157228913 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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